molecular formula C16H12F2N2OS B2699476 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 864860-84-4

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2699476
CAS No.: 864860-84-4
M. Wt: 318.34
InChI Key: QKKJJYFLURXUSF-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, it was suggested that a similar compound could inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, compounds 8b and 9b with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Future Directions

The future directions of research on similar compounds have been suggested . For instance, it was suggested to focus on modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the following steps:

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-8-6-7-12-14(9(8)2)19-16(22-12)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKJJYFLURXUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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